molecular formula C9H10BrNO2 B2935307 Ethyl 3-(bromomethyl)picolinate CAS No. 301666-61-5

Ethyl 3-(bromomethyl)picolinate

Cat. No.: B2935307
CAS No.: 301666-61-5
M. Wt: 244.088
InChI Key: OYZLMPCMWIONLS-UHFFFAOYSA-N
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Description

Ethyl 3-(bromomethyl)picolinate is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of picolinic acid, where the carboxyl group is esterified with ethanol, and the methyl group at the 3-position is brominated.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(bromomethyl)picolinate can be synthesized through several methods. One common route involves the bromination of ethyl 3-methylpyridine-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and implementing purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(bromomethyl)picolinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(bromomethyl)picolinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Potential use in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential as a building block in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-(bromomethyl)picolinate primarily involves its reactivity as a bromomethylating agentThis reactivity is crucial for its role in organic synthesis and drug development .

Comparison with Similar Compounds

Ethyl 3-(bromomethyl)picolinate can be compared with other bromomethylated picolinates and related compounds:

    Ethyl 2-(bromomethyl)picolinate: Similar structure but with the bromomethyl group at the 2-position.

    Ethyl 4-(bromomethyl)picolinate: Bromomethyl group at the 4-position.

    Mthis compound: Methyl ester instead of ethyl ester.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions .

Properties

IUPAC Name

ethyl 3-(bromomethyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-7(6-10)4-3-5-11-8/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZLMPCMWIONLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=N1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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